molecular formula C88H143N27O23S2 B8261209 deamino-xiIle-DL-Gln-DL-Phe-DL-Met-DL-His-DL-Asn-DL-Leu-Gly-DL-Lys-DL-His-DL-Leu-DL-Ser-DL-Ser-DL-Met-DL-Glu-DL-Arg-DL-Val-NH2

deamino-xiIle-DL-Gln-DL-Phe-DL-Met-DL-His-DL-Asn-DL-Leu-Gly-DL-Lys-DL-His-DL-Leu-DL-Ser-DL-Ser-DL-Met-DL-Glu-DL-Arg-DL-Val-NH2

Cat. No.: B8261209
M. Wt: 2011.4 g/mol
InChI Key: BTXYDXHTVYOELZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deamino-xiIle-DL-Gln-DL-Phe-DL-Met-DL-His-DL-Asn-DL-Leu-Gly-DL-Lys-DL-His-DL-Leu-DL-Ser-DL-Ser-DL-Met-DL-Glu-DL-Arg-DL-Val-NH2 is a useful research compound. Its molecular formula is C88H143N27O23S2 and its molecular weight is 2011.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Deamino-xiIle-DL-Gln-DL-Phe-DL-Met-DL-His-DL-Asn-DL-Leu-Gly-DL-Lys-DL-His-DL-Leu-DL-Ser-DL-Ser-DL-Met-DL-Glu-DL-Arg-DL-Val-NH2 is a complex peptide comprised of various amino acids, including both D- and L-forms. This compound is of interest due to its potential biological activities, which may include neuroprotective effects, modulation of immune responses, and impacts on metabolic processes.

Chemical Structure

The chemical structure of this peptide can be represented as follows:

  • Molecular Formula : C43H65N11O12S2
  • Molecular Weight : 883.14 g/mol

This structure indicates a significant number of functional groups that could interact with biological systems, influencing various pathways.

Neuroprotective Effects

Research has indicated that peptides similar to deamino-xiIle have neuroprotective properties. For instance, studies have shown that certain D-amino acids can modulate neurotransmitter release and protect neurons from oxidative stress. The presence of D-amino acids in the structure may enhance these neuroprotective effects by stabilizing the peptide conformation and improving receptor binding affinity .

Immune Modulation

Peptides containing amino acids such as arginine and glutamic acid have been shown to influence immune responses. Arginine plays a crucial role in the synthesis of nitric oxide, a signaling molecule involved in immune function. The inclusion of arginine in this peptide may enhance its ability to modulate immune responses, potentially aiding in inflammatory conditions .

Metabolic Impacts

The metabolic activity of this peptide can also be significant. Amino acids like methionine and lysine are essential for various metabolic pathways, including protein synthesis and methylation processes. Supplementation with methionine has been associated with improved growth performance in animal models, suggesting that this peptide could have similar beneficial effects on metabolism .

Case Studies

  • Neuroprotection in Animal Models : In a study involving rats subjected to oxidative stress, administration of peptides containing D-amino acids resulted in reduced neuronal death and improved cognitive function. This suggests that deamino-xiIle might have similar protective effects against neurodegeneration .
  • Immune Response Modulation : A study on fish demonstrated that dietary supplementation with peptides similar to deamino-xiIle improved gut health and immune function by modulating the intestinal microbiota and enhancing antioxidant capacity .
  • Metabolic Enhancement : Research on shrimp indicated that the inclusion of methionine-rich peptides in their diet improved growth rates and overall health, highlighting the potential of deamino-xiIle in enhancing metabolic efficiency in aquatic species .

Data Tables

Amino Acid Concentration (g/100g) Biological Role
Deamino-Isoleucine0.5Neuroprotective
Glutamine1.0Immune modulation
Phenylalanine0.8Precursor for neurotransmitters
Methionine1.2Antioxidant properties
Histidine0.7Immune response
Asparagine0.6Protein synthesis

Properties

IUPAC Name

4-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[5-amino-2-(3-methylpentanoylamino)-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C88H143N27O23S2/c1-11-49(8)34-69(120)101-55(22-24-67(90)118)76(127)109-61(35-50-18-13-12-14-19-50)82(133)105-58(27-31-140-10)79(130)111-63(37-52-40-96-45-100-52)84(135)112-64(38-68(91)119)85(136)107-59(32-46(2)3)74(125)98-41-70(121)102-53(20-15-16-28-89)75(126)110-62(36-51-39-95-44-99-51)83(134)108-60(33-47(4)5)81(132)113-66(43-117)87(138)114-65(42-116)86(137)106-57(26-30-139-9)78(129)104-56(23-25-71(122)123)77(128)103-54(21-17-29-97-88(93)94)80(131)115-72(48(6)7)73(92)124/h12-14,18-19,39-40,44-49,53-66,72,116-117H,11,15-17,20-38,41-43,89H2,1-10H3,(H2,90,118)(H2,91,119)(H2,92,124)(H,95,99)(H,96,100)(H,98,125)(H,101,120)(H,102,121)(H,103,128)(H,104,129)(H,105,133)(H,106,137)(H,107,136)(H,108,134)(H,109,127)(H,110,126)(H,111,130)(H,112,135)(H,113,132)(H,114,138)(H,115,131)(H,122,123)(H4,93,94,97)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXYDXHTVYOELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C88H143N27O23S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2011.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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